Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate
Description
This compound features a thiazole core substituted with a 4-(trifluoromethoxy)phenyl group at position 2 and an acetyl-linked piperidine-1-carboxylate moiety at position 3. Its structural complexity positions it as a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) disorders or inflammatory pathways.
Properties
Molecular Formula |
C20H22F3N3O4S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22F3N3O4S/c1-2-29-19(28)26-9-7-14(8-10-26)25-17(27)11-16-12-24-18(31-16)13-3-5-15(6-4-13)30-20(21,22)23/h3-6,12,14H,2,7-11H2,1H3,(H,25,27) |
InChI Key |
IQWPZQSJOGPRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Thiazole Derivative
The first step involves the synthesis of the thiazole derivative:
- Reagents : 4-(Trifluoromethoxy)phenyl is reacted with appropriate thioketones or thioamides.
- Conditions : The reaction typically occurs in a solvent such as ethanol or DMF at elevated temperatures (e.g., 80 °C).
- Yield : Approximately 70% yield can be achieved depending on the specific conditions used.
Step 2: Acetylation Reaction
In this step, the thiazole derivative undergoes acetylation:
- Reagents : Acetic anhydride or acetyl chloride is commonly used.
- Conditions : The reaction is generally conducted at room temperature or slightly elevated temperatures (25–40 °C).
- Yield : This step often yields around 75% of the desired acetylated product.
Step 3: Coupling with Piperidine
The acetylated thiazole is then coupled with piperidine:
- Reagents : The acetylated thiazole is reacted with piperidine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Conditions : The reaction typically occurs in an organic solvent like dichloromethane at room temperature for several hours.
- Yield : Yields for this step can vary but are usually around 80%.
Step 4: Esterification
Finally, the carboxylic acid group is esterified to form the final product:
- Reagents : Ethanol and a catalytic amount of acid (e.g., sulfuric acid).
- Conditions : The reaction is heated under reflux conditions for several hours.
- Yield : The final yield of Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate can reach up to 85%.
Summary of Yields and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Synthesis | Thioketones/thioamides, ethanol/DMF, 80 °C | ~70 |
| Acetylation | Acetic anhydride/acetyl chloride, RT/25–40 °C | ~75 |
| Coupling with Piperidine | EDCI, dichloromethane, RT | ~80 |
| Esterification | Ethanol, sulfuric acid, reflux | ~85 |
To confirm the structure and purity of this compound, various characterization techniques are employed:
Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure and purity.
Example NMR data might show shifts corresponding to the piperidine protons and aromatic protons.
High Performance Liquid Chromatography (HPLC) : Used to assess purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.
Pharmaceuticals: The compound is explored for its potential use in the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The thiazole ring and trifluoromethoxyphenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Analog ()
Compound: Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
- Structural Differences: Core: Thiophene vs. thiazole. Substituents: 4-Fluorophenyl vs. 4-(trifluoromethoxy)phenyl. The latter’s trifluoromethoxy group offers greater steric bulk and electron-withdrawing effects.
- Functional Implications :
Pyrazole-Thiazole Hybrid ()
Compound : Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate
- Structural Differences :
- Core : Pyrazole-thiazole hybrid vs. simple thiazole.
- Substituents : Trifluoromethyl on pyrazole vs. trifluoromethoxy on phenyl.
- Functional Implications: The pyrazole’s nitrogen-rich structure may enhance binding to metal ions or polar receptors.
Dichlorophenyl-Thiazolyl Pyrazole ()
Compound : Ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Structural Differences: Substituents: 3,4-Dichlorophenyl vs. 4-(trifluoromethoxy)phenyl. Linker: Direct thiazolyl-pyrazole fusion vs. acetyl-amino linkage.
- Functional Implications :
Fluorophenyl Pyrazole Carboxylate ()
Compound : Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Structural Differences :
- Core : Pyrazole vs. thiazole.
- Substituents : 4-Fluorophenyl without trifluoromethoxy or piperidine groups.
- Functional Implications :
Key Comparative Data
Biological Activity
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H22F3N3O4S
- Molecular Weight : 457.47 g/mol
- CAS Number : 1010895-14-3
The presence of the trifluoromethoxy group enhances its lipophilicity, which may influence its pharmacokinetic properties. The thiazole and piperidine moieties are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant effectiveness.
| Pathogen | Activity Level | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | Moderate | 15.2 |
| Escherichia coli | Strong | 8.7 |
| Salmonella typhi | Moderate | 12.5 |
These results suggest that the compound could be developed into a new antimicrobial agent.
Enzyme Inhibition
The compound has also shown promising results as an inhibitor of key enzymes associated with various diseases. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 78% | 5.4 |
| Urease | 85% | 3.9 |
The strong inhibitory activity against urease indicates potential applications in treating conditions like urinary tract infections.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of AChE and urease, preventing substrate access and inhibiting enzyme function.
- Antimicrobial Action : The thiazole ring is associated with anti-inflammatory properties, which may contribute to its effectiveness against bacterial infections.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
-
Study on Antimicrobial Activity :
- Researchers tested the compound against a panel of bacterial strains, noting its superior activity compared to standard antibiotics.
- Results indicated that the compound could be a candidate for developing new treatments for resistant bacterial infections.
-
Enzyme Inhibition Study :
- In vitro assays demonstrated that the compound significantly inhibited AChE, suggesting potential benefits in managing neurodegenerative diseases such as Alzheimer’s.
- Further investigations revealed its capacity to reduce urease activity, offering insights into its role in treating related infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
